![molecular formula C14H26Cl3N3O B1520923 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol trihydrochloride CAS No. 1185293-82-6](/img/structure/B1520923.png)
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol trihydrochloride
Overview
Description
“1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol trihydrochloride” is a chemical compound with the CAS Number: 1185293-82-6 . It has a molecular weight of 358.74 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C14H23N3O.3ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;;;/h1-5,14,18H,6-12,15H2;3*1H
. This indicates the molecular structure of the compound.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the preparation of peptide sequences or in the modification of proteins for analysis .
Pharmacological Studies
In pharmacology, this chemical serves as a precursor or an intermediate in the synthesis of potential therapeutic agents. It may be involved in the creation of novel drugs that target specific receptors in the nervous system .
Chemical Synthesis
As a building block in organic synthesis, this compound is employed to construct more complex molecules. Its structure is particularly useful in the synthesis of compounds with potential antimicrobial properties .
Antimicrobial Activity Research
Researchers have used this compound in the synthesis of molecules that exhibit antimicrobial activity. It’s part of the structural framework for new agents that could combat resistant bacterial strains .
Molecular Modeling
In the field of computational chemistry, this compound can be used in molecular modeling to predict the interaction of new drug molecules with biological targets, aiding in the design of drugs with better efficacy and reduced side effects .
Material Science
This compound may also find applications in material science, particularly in the development of new materials with specific properties, such as enhanced durability or conductivity .
Neurological Research
Given its structural similarity to compounds that interact with the central nervous system, it could be used in neurological research to study brain function and disorders .
Biochemical Assays
Lastly, it can be a component in biochemical assays where it might act as a substrate or inhibitor, helping to elucidate the biochemical pathways or the mechanism of action of enzymes .
properties
IUPAC Name |
1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.3ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;;;/h1-5,14,18H,6-12,15H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFANPVLLKDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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